

Preventing steric hindrance in ternary complex formation with PROTACs

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Compound of Interest

Compound Name: *Propargyl-PEG3-phosphonic acid*

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Technical Support Center: PROTAC Development

Welcome to the technical support center for PROTAC development. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome common challenges related to ternary complex formation, with a specific focus on preventing and diagnosing steric hindrance.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of PROTACs, and what are its common signs?

A1: Steric hindrance in PROTACs refers to the physical blocking or repulsion between the target Protein of Interest (POI) and the E3 ligase when brought together by the PROTAC molecule.^[1] This spatial interference prevents the three components from forming a stable and productive ternary complex, which is essential for ubiquitination and subsequent degradation.^[2]

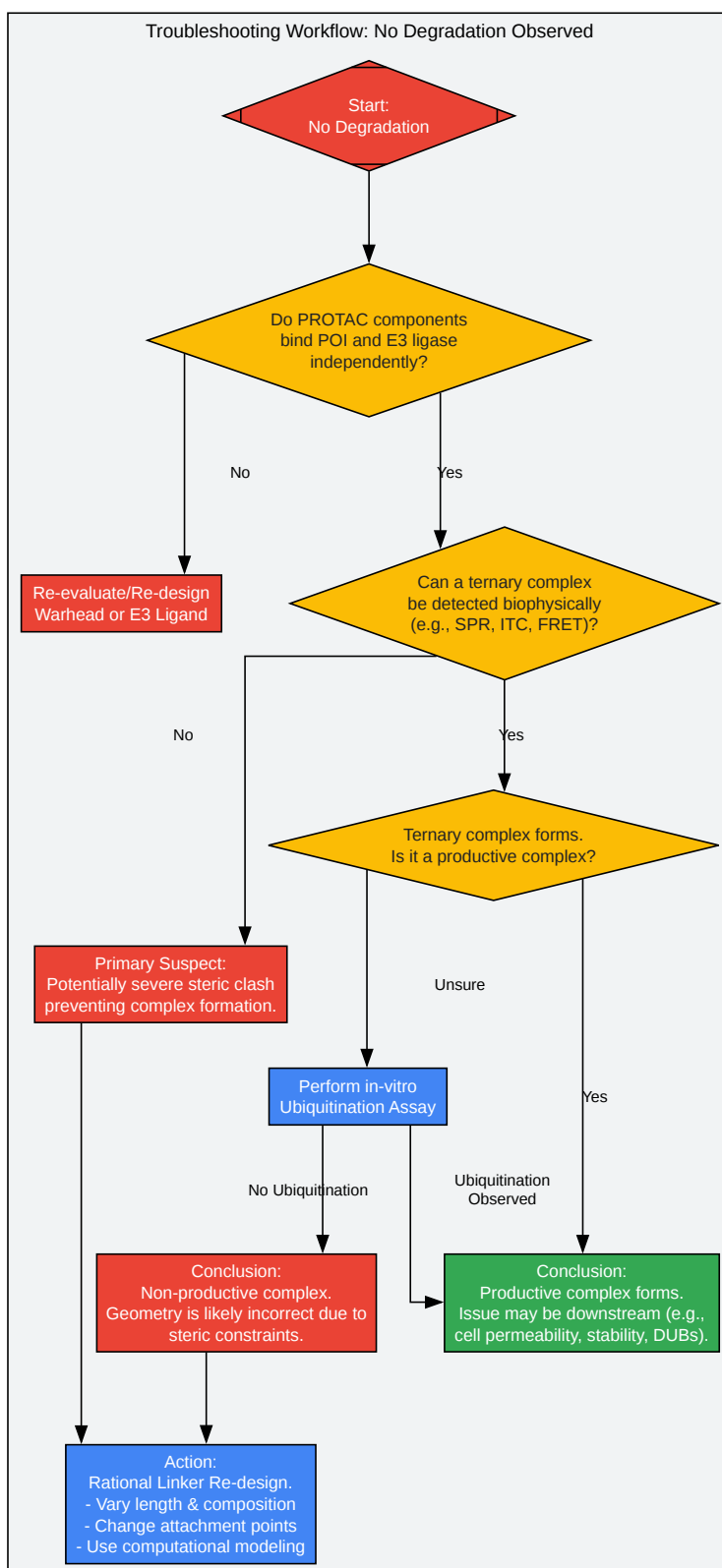
Common signs that steric hindrance may be compromising your PROTAC's efficacy include:

- **Poor Degradation Despite Good Binary Binding:** The PROTAC shows strong binding to the POI and the E3 ligase independently, but fails to induce significant degradation in cellular assays (e.g., high DC50, low Dmax).^[3]

- Negative Cooperativity ($\alpha < 1$): Biophysical assays reveal that the binding of one protein partner actively hinders the binding of the second, indicating a disruptive interaction within the ternary complex.[\[3\]](#)[\[4\]](#)
- Weak or Undetectable Ternary Complex: Sensitive biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) show weak affinity or fail to detect the ternary complex altogether.[\[3\]](#)
- Prominent "Hook Effect": The degradation effect sharply decreases at higher PROTAC concentrations. While common, a very pronounced hook effect can be exacerbated by steric clashes that favor the formation of unproductive binary complexes over the ternary complex.[\[4\]](#)[\[5\]](#)

Q2: My PROTAC binds the POI and E3 ligase in binary assays, but shows no degradation. How do I troubleshoot this?

A2: This is a classic problem in PROTAC development that often points to a failure in forming a productive ternary complex. Steric hindrance is a primary suspect. Follow this logical workflow to diagnose the issue.



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Caption: A logical workflow for troubleshooting a lack of PROTAC activity.

Q3: How does the linker design influence steric hindrance?

A3: The linker is a critical determinant of ternary complex geometry and stability.^[1] Its key properties—length, composition, rigidity, and attachment points—directly influence the potential for steric clashes.

- **Linker Length:** This is the most fundamental parameter. A linker that is too short can force the POI and E3 ligase into a sterically unfavorable orientation, preventing simultaneous binding.^[2] Conversely, a linker that is too long may lead to a highly flexible and unstable complex with reduced cooperativity.^[6]
- **Composition and Rigidity:** The chemical makeup of the linker affects its conformational freedom. Flexible linkers (e.g., PEG) allow for more conformational sampling, which might help avoid clashes but can come at an entropic cost.^[7] More rigid linkers (e.g., containing piperazine or aromatic rings) can pre-organize the PROTAC into a productive conformation but may also lock it into a sterically hindered one if not designed correctly.^[8]
- **Attachment Points (Exit Vectors):** The position where the linker connects to the warhead and the E3 ligand is crucial. Altering the exit vector can dramatically change the relative orientation of the recruited proteins, potentially alleviating a steric clash or creating a new one.^{[3][8]}

Q4: What is cooperativity and how does it relate to steric hindrance?

A4: Cooperativity (α , α) is a measure of how the binding of the first protein to the PROTAC affects the binding of the second protein.^[4] It quantifies the protein-protein interactions (PPIs) at the ternary complex interface.

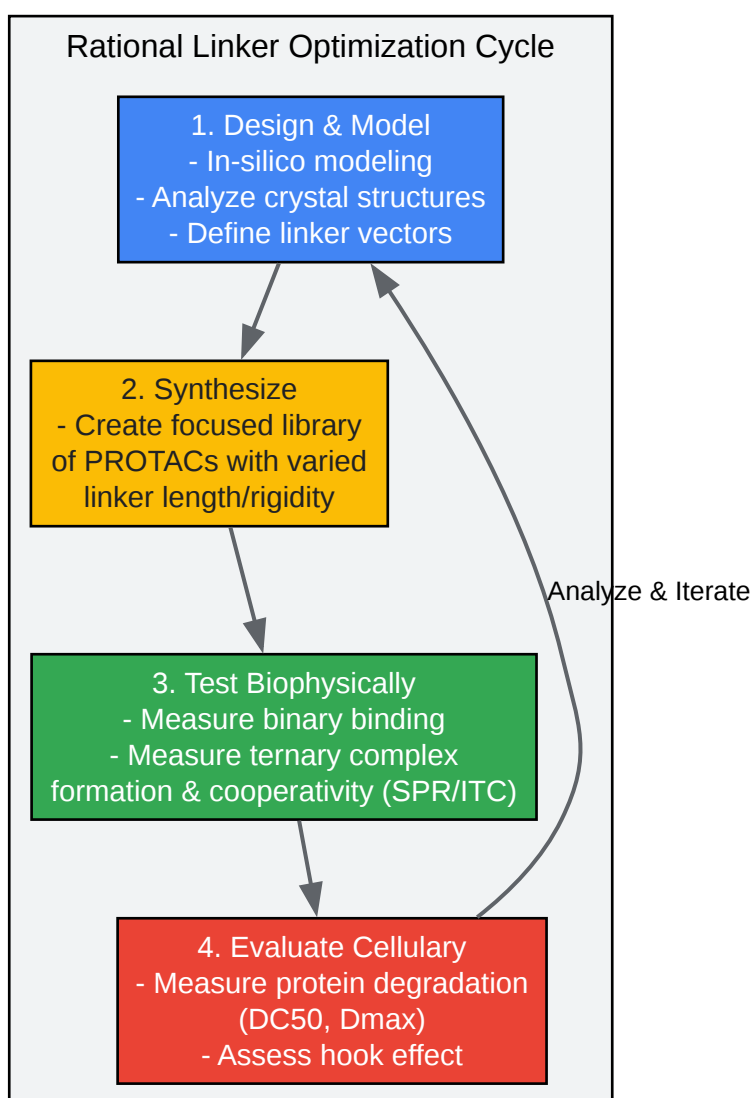
- **Positive Cooperativity ($\alpha > 1$):** The POI-E3 ligase interaction is favorable and stabilizes the ternary complex. The affinity of the second binding event is stronger than the first. This is highly desirable.^[9]
- **No Cooperativity ($\alpha = 1$):** The two proteins do not interact in a meaningful way; the binding events are independent.

- Negative Cooperativity ($\alpha < 1$): The POI-E3 ligase interaction is unfavorable, destabilizing the ternary complex. This is often a direct result of steric hindrance or electrostatic repulsion.[4]

A key goal in PROTAC design is to maximize positive cooperativity by creating favorable de novo contacts between the POI and E3 ligase, which inherently overcomes steric repulsion.[9]
[10]

Q5: How can I rationally design or optimize my PROTAC to avoid steric hindrance?

A5: Rational design aims to move beyond empirical screening by using structural and computational insights. The process is often iterative.



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Caption: The iterative cycle of rational PROTAC design and optimization.

Key Strategies:

- **Computational Modeling:** Use protein-protein docking and molecular dynamics simulations to predict ternary complex structures.^{[11][12]} These models can identify potential steric clashes before synthesis, guiding the design of linker length and exit vectors.^{[13][14]}
- **Structural Biology:** If possible, obtain X-ray crystal or cryo-EM structures of a ternary complex. These provide the most accurate blueprint for understanding existing PPIs and identifying surfaces that can be modified to improve cooperativity.^{[7][8]}
- **Systematic Linker Variation:** Synthesize a small, focused library of PROTACs where the linker length is systematically varied (e.g., by adding or removing PEG units or alkyl chains).^[7] This can empirically identify the optimal length that avoids clashes while maintaining potency.^[15]
- **Modify Exit Vectors:** If structural data or models suggest a clash, re-synthesize the PROTAC with the linker attached to a different position on the warhead or E3 ligand.^[3]

Quantitative Data Summary

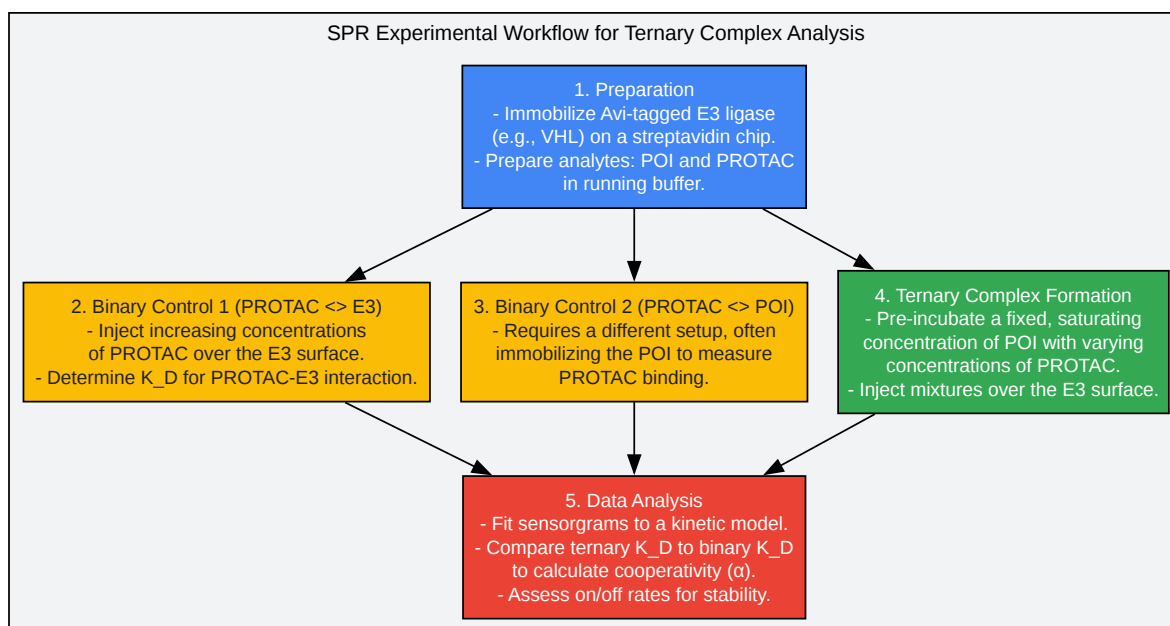
When optimizing a PROTAC series to overcome steric hindrance, it is crucial to quantitatively measure the impact of modifications on key biophysical and cellular parameters. The goal is to transition from a state of negative cooperativity (steric clash) to positive cooperativity (stabilizing interactions).

| Parameter | Definition | Desired Outcome | Why It Matters for Steric Hindrance | Common Assay(s) |
|-------------------------------|---|-------------------------|--|------------------------|
| Binary Affinity (KD) | Dissociation constant for PROTAC binding to POI or E3 ligase alone. | Low nM to μ M | Confirms the warhead and E3 ligand are active. Poor ternary formation despite good binary affinity points to a linker/clash problem.[15] | SPR, ITC, FP[16][17] |
| Ternary Complex Affinity (KD) | Dissociation constant for the fully formed POI-PROTAC-E3 complex. | Lower is Better | A low KD indicates a stable complex. Steric hindrance leads to a high KD (weak affinity) or prevents formation entirely.[3] | SPR, ITC[18][19] |
| Cooperativity (α) | Ratio of binary to ternary binding affinities. Measures the effect of PPIs. | $\alpha > 1$ (Positive) | A value < 1 indicates negative cooperativity, a quantitative sign of steric clash or repulsion. A value > 1 suggests favorable PPIs are stabilizing the complex.[4][9] | ITC, SPR, FRET[20][21] |

| | | | | |
|----------------------------|---|------------------|---|-------------------------|
| Degradation Potency (DC50) | PROTAC concentration causing 50% protein degradation. | Lower is Better | The ultimate biological readout. Overcoming steric hindrance should directly translate to a more potent (lower) DC50 value. [7] | Western Blot, Mass Spec |
| Max Degradation (Dmax) | Maximum percentage of protein degraded. | Higher is Better | A low Dmax can indicate that only a small fraction of ternary complexes are productive, potentially due to geometric constraints. [3] | Western Blot, Mass Spec |

Featured Experimental Protocol: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

SPR is a powerful, label-free technique for measuring real-time binding kinetics and affinities of binary and ternary complexes.[\[22\]](#)[\[23\]](#) This protocol describes a common setup to measure ternary complex formation and stability.



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Caption: High-level workflow for a typical SPR-based ternary complex assay.

Methodology

Objective: To determine the affinity (K_D), kinetics (k_{on} , k_{off}), and cooperativity (α) of a PROTAC-induced ternary complex.

Materials:

- SPR instrument and sensor chips (e.g., Streptavidin-coated).
- Purified, biotinylated E3 ligase complex (e.g., VCB: VHL, Cul2, Elongin B/C).
- Purified POI.

- PROTAC compound stock solution in DMSO, diluted in running buffer.
- SPR running buffer (e.g., HBS-EP+ with 1-2% DMSO).

Procedure:

- Immobilization:
 - Prime the SPR instrument with running buffer.
 - Immobilize the biotinylated E3 ligase onto the surface of a streptavidin sensor chip to a target level (e.g., 500-1000 RU). Use one flow cell as an unmodified reference.
- Binary Interaction (PROTAC binding to E3 Ligase):
 - Prepare a serial dilution of the PROTAC in running buffer.
 - Inject the PROTAC dilutions (from lowest to highest concentration) over the E3 ligase and reference surfaces.
 - Include buffer-only injections for double referencing.
 - Regenerate the surface between cycles if necessary.
 - Fit the referenced sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the K_D for the PROTAC-E3 interaction.[\[22\]](#)
- Ternary Complex Interaction:
 - Determine a fixed, saturating concentration of the POI to use. This concentration should be well above the K_D of the PROTAC for the POI.
 - Prepare a serial dilution of the PROTAC in running buffer.
 - Create the final analyte solutions by mixing each PROTAC dilution with the fixed concentration of POI. Allow the mixtures to equilibrate for >30 minutes.
 - Inject the PROTAC-POI mixtures over the E3 ligase and reference surfaces.[\[24\]](#)

- Regenerate the surface as needed.
- Data Analysis:
 - Process the raw data by subtracting the reference channel signal and buffer injection signals.
 - Globally fit the kinetic sensorgrams to a 1:1 binding model to obtain the apparent affinity (KD, ternary) and kinetic rates (kon, koff) for the ternary complex.[10]
 - Calculate Cooperativity (α): Use the formula $\alpha = K_D (\text{PROTAC-E3}) / K_D (\text{ternary})$. An $\alpha > 1$ indicates positive cooperativity, suggesting the presence of the POI enhances PROTAC binding to the E3 ligase.[9] An $\alpha < 1$ suggests negative cooperativity and potential steric hindrance.[15]

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